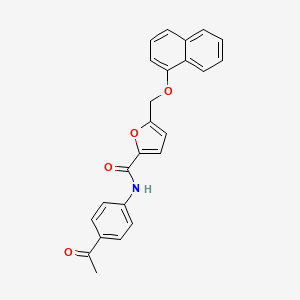

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a naphthalene moiety, and an acetylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

Attachment of the Naphthalene Moiety: The naphthalene group can be introduced via etherification reactions using appropriate naphthol derivatives.

Introduction of the Acetylphenyl Group: The acetylphenyl group can be attached through acylation reactions, often using Friedel-Crafts acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Applications

1. Histone Deacetylase Inhibition

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide has been identified as a potent inhibitor of histone deacetylases (HDACs). HDACs are crucial in regulating gene expression through the removal of acetyl groups from histones, which can lead to transcriptional repression. By inhibiting these enzymes, this compound may promote histone acetylation, potentially leading to altered gene expression patterns that can induce apoptosis in cancer cells.

2. Anti-inflammatory Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it beneficial in treating chronic inflammatory conditions.

3. Anticancer Activity

Research indicates that this compound may possess significant anticancer activity. By acting on HDACs and other molecular targets, it may contribute to the suppression of tumor growth and promotion of cancer cell death.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that allow for precise control over stereochemistry and functional group positioning. Key steps may include:

- Formation of the furan ring.

- Introduction of the naphthalene moiety.

- Acetylation to form the final compound.

This synthetic pathway is essential for producing compounds with specific biological activities while minimizing side reactions.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)-5-(naphthalen-1-yloxy)methyl)furan-2-carboxamide | Methoxy group instead of acetyl | Potential anti-cancer activity |

| 5-(Naphthalen-1-yloxy)methylfuran-2-carboxylic acid | Lacks amide functionality | Anti-inflammatory properties |

| N-(4-Hydroxyphenyl)-5-(naphthalen-1-yloxy)methyl)furan-2-carboxamide | Hydroxyl group instead of acetyl | Histone deacetylase inhibition |

This table highlights how variations in functional groups can affect the biological activity and therapeutic potential of similar compounds.

Mechanism of Action

The mechanism of action of N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide may include other furan carboxamides with different substituents. Examples include:

- N-(4-Methylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide

- N-(4-Chlorophenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

N-(4-Acetylphenyl)-5-((naphthalen-1-yloxy)methyl)furan-2-carboxamide, a compound with the CAS number 495396-52-6, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C24H19NO4, with a molecular weight of 385.41 g/mol. The structural features include an acetylphenyl group and a naphthalenyloxy methyl furan moiety, which are crucial for its biological interactions.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor properties. For instance, derivatives of furan compounds have shown broad anti-tumor activity with effective doses ranging from 1.1 to 4.3 µg/mL against various cancer cell lines, including breast cancer cells (MDA-MB-231) .

| Compound | Cell Line | ED50 (µg/mL) | Mechanism |

|---|---|---|---|

| C11-esters | Various | 1.1 - 4.3 | Induction of apoptosis |

| FNO Derivatives | MDA-MB-231 | 0.85 | Inhibition of cell proliferation |

The proposed mechanisms by which this compound exerts its effects include:

- Inhibition of Protein Kinases : Similar compounds have been identified as Rho kinase (ROCK) inhibitors, which play a critical role in cancer cell migration and invasion .

- Apoptosis Induction : Studies suggest that these compounds may trigger programmed cell death in malignant cells through various signaling pathways.

Study on Anticancer Efficacy

A study published in 2011 explored the structure-activity relationship (SAR) of furan derivatives, demonstrating that modifications to the furan ring significantly enhanced their anticancer activity. The findings revealed that specific substitutions could lead to selective targeting of breast cancer cells while minimizing effects on normal cells .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit the growth of resistant cancer cell lines at low micromolar concentrations, suggesting potential applications in overcoming drug resistance in chemotherapy .

Properties

IUPAC Name |

N-(4-acetylphenyl)-5-(naphthalen-1-yloxymethyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c1-16(26)17-9-11-19(12-10-17)25-24(27)23-14-13-20(29-23)15-28-22-8-4-6-18-5-2-3-7-21(18)22/h2-14H,15H2,1H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHZHPDAIPYJFQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.